molecular formula C10H9NO B178442 Spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 13861-75-1

Spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B178442
CAS No.: 13861-75-1
M. Wt: 159.18 g/mol
InChI Key: LBBWIBWOPGDMAJ-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indolin]-2’-one is a type of spirocyclic compound . These compounds are characterized by a bicycle connected by a single fully-substituted carbon atom . They are inherently highly 3-dimensional structures and can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .


Synthesis Analysis

The synthesis of Spiro[cyclopropane-1,3’-indolin]-2’-one has been achieved through metal-free cyclopropanation using tosylhydrazone salts . This method provides a safe alternative to diazo-compounds and has been used to produce these compounds in high yields .


Molecular Structure Analysis

Spirocyclic structures, like Spiro[cyclopropane-1,3’-indolin]-2’-one, are defined as a bicycle connected by a single fully-substitified carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The sequential Corey–Chaykovsky reactions of isatins, spiroepoxy-, or spiroaziridine oxindoles with sulfur ylide has led to the discovery of a unique reaction mode that allows easy and direct one-pot access to a range of spirocyclopropyl oxindoles .


Physical and Chemical Properties Analysis

As a spirocyclic compound, Spiro[cyclopropane-1,3’-indolin]-2’-one can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

Catalyst-Free Synthesis

Spiro[cyclopropane-1,3'-indolin]-2'-ones can be synthesized in a catalyst-free and highly diastereoselective reaction, using ethyl diazoacetate in ethanol–acetonitrile solvent. This process is significant for producing substituted 3-methyleneindolin-2-ones efficiently (Maurya et al., 2014).

Anticancer Potential

These compounds have been evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer. Several compounds in this series exhibited promising anticancer activity, indicating potential applications in cancer treatment (Reddy et al., 2015).

Stereochemistry in Synthesis

The stereoselective synthesis of spirocyclopropyl oxindoles from indolin-2-one and bromonitroalkene has been developed, providing high diastereomeric ratios and yielding compounds that could be important for further medicinal chemistry applications (Roy & Chen, 2013).

Photochemical Deracemization

Spiro[cyclopropane-1,3'-indolin]-2'-ones have been used in photochemical deracemization studies, showing potential in stereochemical applications and organic synthesis (Li et al., 2020).

Biological Activity

Some derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one have shown significant anti-inflammatory and analgesic activities, suggesting their potential in developing new therapeutic agents (Kawada et al., 1981).

Reactivity and Chemical Transformations

Studies have also focused on the reactivity of spiro[cyclopropane-1,3'-indolin]-2'-ones with various reagents, contributing to the development of novel synthetic methods in organic chemistry (Buev et al., 2018).

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .

Biochemical Analysis

Biochemical Properties

Spiro[cyclopropane-1,3’-indolin]-2’-one has been evaluated for its biological activity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, within these cells

Cellular Effects

In cellular processes, Spiro[cyclopropane-1,3’-indolin]-2’-one has shown promising anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Spiro[cyclopropane-1,3’-indolin]-2’-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions contribute to its observed effects at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in laboratory settings are currently under study. Preliminary research indicates that it may have long-term effects on cellular function . Information on the compound’s stability and degradation is not yet available.

Dosage Effects in Animal Models

The effects of Spiro[cyclopropane-1,3’-indolin]-2’-one in animal models vary with dosage . Some studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Spiro[cyclopropane-1,3’-indolin]-2’-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest it may interact with certain transporters or binding proteins .

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-10(5-6-10)7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBWIBWOPGDMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507379
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13861-75-1
Record name Spiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid and 3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid (prepared according to Scheme 1) (60 mg, 0.15 mmol), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (44 mg, 0.225 mmol 1.5 mmol), anhydrous 1-Hydroxybenzotriazole (HOBt) (31 mg, 0.225 mmol) and piperidine (15 mg, 0.18 mmol) were dissolved in DMF. The mixture was stirred at room temperature for 14 hours. (1R,2S) and (1S,2R)-2-(4-chlorophenyl)-1′-(3-(piperidine-1-carbonyebenzyl)spiro[cyclopropane-1,3′-indolin]-2′-one were purified by preparative HPLC as a white solid (42 mg, 60%). LC/MS m/e calcd. for C29H27ClN2O2: 470, observed (M+H)+: 471.2 1H NMR (400 MHz, MeOD-d4) δppm 1.41 (br. s., 2 H) 1.67 (br. s., 4 H) 2.19-2.30 (m, 2 H) 3.28 (br.s., 2 H) 3.30 (s, 1 H) 3.69 (br. s., 2 H) 5.14 (s, 2 H) 6.11 (d, J=7.33 Hz, 1 H) 6.74 (t, J=7.20 Hz, 1 H) 6.91 (d, J=7.83 Hz, 1 H) 7.03-7.15 (m, 1 H) 7.20-7.28 (m, 2 H) 7.28-7.38 (m, 4 H) 7.43-7.57 (m, 2 H).
Name
3-(((1S,2R)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(((1R,2S)-2-(4-chlorophenyl)-2′-oxospiro[cyclopropane-1,3′-indoline]-1′-yl)methyl)benzoic acid
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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